Aurone-4-3
Description
Properties
Molecular Formula |
C25H30ClNO6 |
|---|---|
Molecular Weight |
475.97 |
IUPAC Name |
(Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride |
InChI |
InChI=1S/C25H29NO6.ClH/c1-28-22-14-17(15-23(29-2)25(22)30-3)13-21-24(27)19-8-7-18(16-20(19)32-21)31-12-11-26-9-5-4-6-10-26;/h7-8,13-16H,4-6,9-12H2,1-3H3;1H/b21-13-; |
InChI Key |
WDKUGJSXANIEGP-GNWMQEPYSA-N |
SMILES |
O=C1/C(OC2=CC(OCCN3CCCCC3)=CC=C12)=C/C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aurone 4 3; Aurone-4-3; Aurone 4-3 |
Origin of Product |
United States |
Synthetic Methodologies for Aurones and Their Analogues
Classical Synthetic Approaches
Classical synthetic routes to aurones primarily involve two major strategies: the oxidative cyclization of 2'-hydroxychalcones and various aldol (B89426) condensation strategies.
One of the most reliable and commonly applied classical methods for aurone (B1235358) synthesis is the oxidative cyclization of 2'-hydroxychalcones researchgate.netrsc.orgmdpi.comchemijournal.com. This approach typically involves the use of various oxidative agents to facilitate the intramolecular cyclization. Historically, mercury(II) acetate (B1210297) (Hg(OAc)₂) in solvents like pyridine (B92270) or acetic acid has been a prominent reagent for this transformation researchgate.netmdpi.comchemijournal.comejpmr.comnih.gov. The reaction proceeds by forming a five-membered ring from the chalcone (B49325) precursor, leading to the aurone scaffold mdpi.comchemijournal.com. Other metal salts such as copper(II) bromide (CuBr₂) and thallium(III) nitrate (B79036) (Tl(NO₃)₃) have also been reported to mediate this oxidative cyclization, selectively yielding aurones chemijournal.comnih.govsemanticscholar.orgijsrst.comresearchgate.net.
Data Table 1: Examples of Oxidative Cyclization Reagents for Aurone Synthesis chemijournal.comnih.govsemanticscholar.org
| Reagent | Solvent / Conditions | Yield Range (%) |
| Mercury(II) Acetate | Pyridine, reflux | 77-85 |
| Copper(II) Bromide | DMSO, reflux | 70-80 |
| Thallium(III) Nitrate | Varied | Not specified |
Aldol condensation reactions represent another fundamental classical approach for the synthesis of aurones, particularly involving the condensation of benzofuran-3(2H)-ones with aromatic aldehydes researchgate.netrsc.orgrsc.orgnih.govresearchgate.net. This strategy is highly versatile due to its compatibility with a broad range of substituents on both starting materials rsc.orgrsc.org.
The Claisen-Schmidt condensation, a specific type of aldol condensation, is widely employed for aurone synthesis rsc.orgmdpi.comejpmr.comrsc.orgfarmaciajournal.comhec.gov.pk. This reaction typically involves the condensation of a benzofuran-3(2H)-one (which acts as the enol component) with an aromatic aldehyde (the carbonyl component) rsc.orgrsc.orgresearchgate.net. The resulting aldol product undergoes subsequent dehydration to form the α,β-unsaturated ketone structure characteristic of aurones rsc.org. This protocol is favored for its simplicity and the ability to obtain the desired (Z)-isomer of aurones rsc.org.
Aldol condensations for aurone synthesis can be effectively catalyzed by acidic conditions. Glacial acetic acid, often in combination with hydrochloric acid, serves as a common medium for these reactions rsc.orgijpab.comresearchgate.nettandfonline.com. Acid-catalyzed Claisen-Schmidt reactions between benzofuran-3(2H)-one and various substituted benzaldehydes have been shown to proceed at room temperature, leading to the rapid precipitation of the aurone product, which simplifies purification rsc.org. The reaction rate can be influenced by the electrophilic character of the substituents on the benzaldehyde (B42025) rsc.org.
Base-catalyzed aldol condensation is also a well-established method for aurone synthesis. Strong inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in alcoholic solvents like methanol (B129727) or ethanol, are commonly used researchgate.netnih.govmdpi.comresearchgate.netresearchgate.nettandfonline.commdpi.com. Organic bases like piperidine (B6355638) or triethylamine (B128534) (Et₃N) can also facilitate these condensations mdpi.com. This method allows for the selective formation of the (Z)-aurone scaffold mdpi.com. Recent advancements have explored the use of activated solid bases, such as barium hydroxide, in solvent-free grinding procedures, offering an eco-friendly and efficient route to aurones, including hydroxyl-substituted derivatives ijpab.comtandfonline.com.
Modern Synthetic Innovations
Beyond classical methods, modern synthetic innovations in aurone chemistry focus on improving efficiency, selectivity, and sustainability, often employing catalytic systems and novel reaction conditions. Palladium-catalyzed protocols have emerged as powerful strategies for expanding the chemical space around the aurone scaffold nih.govsemanticscholar.orgnih.gov. For instance, palladium-catalyzed regioselective coupling of o-iodophenols with terminal alkynes under a carbonylation source provides an alternative route to aurones nih.govsemanticscholar.org. Gold(I)-catalyzed cyclization of 2-(1-hydroxy-3-arylprop-2-ynyl)phenols is another contemporary method that offers a versatile and expeditious synthesis of aurones researchgate.nettandfonline.commdpi.com. Microwave-assisted synthesis has also been introduced to accelerate reaction times, often reducing reaction durations from hours to minutes chemijournal.comnih.govnih.govijpab.com. Furthermore, the use of deep eutectic solvents (DES) as both solvent and catalyst represents a greener approach to aurone synthesis under neutral conditions nih.govresearchgate.net. Recent research also explores transformations of aurones themselves, such as asymmetric cycloaddition and annulation reactions, to create more complex structures rsc.orgnih.gov.
Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions represent a powerful avenue for aurone synthesis, offering high selectivity and efficiency. These methods often involve the oxidative cyclization of 2'-hydroxychalcones, a common precursor for aurones researchgate.netchemijournal.com. For instance, mercury(II) acetate (Hg(OAc)2), copper(II) bromide (CuBr2), and thallium(III) nitrate (Tl(NO3)3) have been identified as important reagents for the oxidative cyclization of 2'-hydroxychalcone (B22705) derivatives to yield aurones chemijournal.com. A typical Hg(OAc)2-mediated cyclization involves refluxing a chalcone solution in pyridine with a molar equivalent of Hg(OAc)2, resulting in aurones in high yields chemijournal.com.
Another approach involves the direct insertion of metal catalysts into aldehydic C-H bonds, providing an efficient synthetic route for valuable natural products and bioactive molecules, including aurones ccspublishing.org.cn. Palladium-catalyzed reactions are also utilized, such as the carbonylative Sonogashira reaction of 2-iodophenol (B132878) and terminal alkynes, which can lead to the synthesis of aurones researchgate.net. Furthermore, Au(I)-catalyzed cyclization of 2-(1-hydroxyprop-2-ynyl) phenols has been reported for aurone synthesis, though some methods may suffer from side product formation tandfonline.com. Recently, an I2/FeCl3-catalyzed domino reaction involving aurones and enamino esters has been developed for the synthesis of polysubstituted pyrroles, showcasing the utility of transition metals in transformations involving aurones acs.org.
Organocatalyzed Transformations
Organocatalysis has emerged as a significant field in chemical research, providing metal-free and often more environmentally friendly alternatives for organic transformations benthamdirect.comdntb.gov.ua. In the context of aurone synthesis, organocatalysis is frequently employed for the aldol condensation of benzofuranone with various aldehydes, a critical step in forming the aurone scaffold researchgate.netbenthamdirect.com. Proline-based organocatalysts, for example, have been successfully utilized to synthesize arylidene benzofuranone intermediates with high yields, which can then be further transformed into aurone-derived azadienes benthamdirect.com.
Organocatalytic strategies are also applied in asymmetric cycloaddition reactions involving aurones. Chiral phosphoric acid-catalyzed asymmetric [4+2] cycloadditions of aurone-derived 1-azadienes with 3-vinylindoles have enabled the synthesis of benzofuran-fused tetrahydropyridines with excellent yields and stereoselectivities beilstein-journals.orgbeilstein-journals.org. Similarly, bifunctional squaramide catalysts have been used in enantioselective formal [4+2] cycloadditions involving benzofuran-derived azadienes, leading to chiral benzofuran-fused 1,4-dihydropyridines with high yields and enantioselectivities beilstein-journals.org. N-Heterocyclic carbene (NHC) catalysis has also been explored for annulation reactions involving aurone analogues acs.org.
Multi-Component Reactions (MCRs) for Aurone Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product, minimizing steps and waste generation researchgate.netbohrium.com. These reactions are particularly valuable for constructing complex molecular scaffolds, including those containing the aurone core bohrium.comdntb.gov.ua.
One notable application of MCRs in aurone chemistry involves 1,3-dipolar cycloaddition reactions. For instance, a robust three-component synthesis has been developed for dispiroheterocycles containing the aurone scaffold via 1,3-dipolar cycloaddition of azomethine ylides dntb.gov.ua. This approach allows for the rapid construction of intricate spiroheterocyclic compounds with excellent enantioselectivity from readily available starting materials nih.gov. Iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones has also been developed to prepare spirocyclic benzofuran-furocoumarins, highlighting the utility of molecular iodine as a mild and efficient catalyst in MCRs bohrium.com. Furthermore, transition-metal-free cyclization reactions of methyl isocyanoacetate with aurone analogues have been reported for the synthesis of polysubstituted pyrrole (B145914) derivatives semanticscholar.org.
Flow Chemistry Applications in Aurone Synthesis
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions requiring precise control of parameters, rapid heat dissipation, and enhanced safety europa.euamt.uk. While specific detailed examples of aurone synthesis exclusively within flow chemistry setups are not extensively documented in the provided search results, the principles of flow chemistry make it highly applicable to the synthesis of complex organic molecules like aurones.
The benefits of flow chemistry, such as improved heat transfer rates for exothermic reactions, precise control over reaction time and temperature, and the ability to integrate synthesis with in-line or on-line analysis, are highly relevant to optimizing aurone synthesis europa.eusyrris.com. These advantages can lead to increased efficiency, better yields, and enhanced safety, especially for multi-step or hazardous reactions often encountered in complex organic synthesis amt.uk. The rapid exploration of reaction conditions and the potential for telescoping multiple processes into a single continuous stream make flow chemistry a promising area for future advancements in aurone synthesis syrris.com.
Stereoselective Synthesis of Aurone Isomers
Aurones exist in two geometric isomeric forms, (E)- and (Z)-configurations, due to the exocyclic double bond wikipedia.orgmdpi.com. The (Z)-isomer is generally more thermodynamically stable and is often the predominant form found in nature and obtained in synthetic procedures chemijournal.commdpi.comchemrxiv.orguniv-lorraine.fr. Stereoselective synthesis aims to control the formation of a specific isomer or enantiomer, which is crucial given that different isomers can exhibit distinct biological activities mdpi.com.
Control of (E)/(Z) Isomerism in Aurone Synthesis
Controlling the (E)/(Z) isomerism is a key aspect of aurone synthesis. Many synthetic methods, such as the aldol-like condensation of benzofuran-3(2H)-ones with benzaldehydes, typically yield the more stable (Z)-isomer chemrxiv.orguniv-lorraine.fr. For example, alumina-mediated condensation of 3-coumaranone with aromatic aldehydes under mild conditions has been shown to produce aurone derivatives predominantly as pure (Z)-isomers chemrxiv.org.
However, methods exist to access the (E)-isomer or to interconvert between the two. Photoisomerization, for instance, can be used to convert (Z)-aurones to their (E)-counterparts chemrxiv.orgresearchgate.net. While the (Z)-isomer is often preferred due to its higher thermodynamic stability, some reactions can lead to a mixture of (E)/(Z) isomers or even favor the (E)-form under specific conditions. For example, in some transformations, a weaker exocyclic double bond can facilitate rotation and the formation of the thermodynamically preferred (E)-form researchgate.net.
Chiral Aurone Synthesis Strategies
The synthesis of chiral aurones involves strategies to create or control stereogenic centers, leading to enantiomerically pure compounds. This is particularly important because enantiomers can have different pharmacological profiles mdpi.comkth.se. Asymmetric catalysis, including organocatalysis and chiral metal catalysis, plays a pivotal role in achieving enantioselective aurone synthesis beilstein-journals.orgmdpi.comkth.sersc.org.
Chiral organocatalysts, such as cinchona alkaloids and phosphoric acids, have been successfully employed in asymmetric cycloaddition reactions involving aurone derivatives. These catalysts can induce high levels of enantioselectivity and diastereoselectivity in reactions that form complex spirocyclic and fused heterocyclic structures incorporating the aurone scaffold beilstein-journals.orgnih.govrsc.org. For example, chiral dinuclear zinc catalysts have been utilized for highly enantioselective [3+2] cycloaddition reactions of aurones with N-2,2,2-trifluoroethylisatin ketimines, yielding chiral spiro[benzofuran-pyrrolidine] derivatives with excellent stereocontrol nih.govrsc.org. Additionally, phosphine-catalyzed asymmetric [3+2] cycloadditions between aza-aurones and allenoates have been described to afford spirocyclopentyl indolin-3-one derivatives with high stereocontrol researchgate.net. The development of such strategies is crucial for accessing the full range of biologically active chiral aurone compounds.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Aurone | 613552 |
| Aureusidin (B138838) | 5281220 |
| Furano[2'',3'':6,7]aurone | 42607738 |
| (2Z)-2-benzylidene-1-benzofuran-3-one | 6537099 |
| 4'-chloro-2-hydroxyaurone | Not found (derivative of aurone) |
| 4'-chloroaurone | Not found (derivative of aurone) |
| Sulfuretin | Not found (derivative of aurone) |
| Hispidol | Not found (derivative of aurone) |
| Dalpatein | Not found (derivative of aurone) |
| Methylaminoaurone | Not found (derivative of aurone) |
| Aza-aurones | Not found (class of compounds) |
| Thioaurones | Not found (class of compounds) |
Aurones, a prominent subclass of flavonoids, are heterocyclic chemical compounds characterized by their 2-benzylidenebenzofuran-3(2H)-one core structure. These compounds are structurally isomeric to flavones and are widely recognized for imparting vibrant yellow colors to various ornamental flowers wikipedia.orgtandfonline.comresearchgate.net. Beyond their aesthetic contributions, aurones possess a diverse array of biological activities, including antioxidant, anticancer, antiparasitic, and antibacterial properties, making their efficient and selective synthesis a significant area of research in organic chemistry researchgate.netresearchgate.net.
Aldol Condensation Strategies
The synthesis of aurones primarily focuses on the construction of their distinctive five-membered heterocyclic ring system and the exocyclic double bond. Over time, various synthetic approaches have been developed, ranging from traditional condensation reactions to advanced catalytic transformations and multi-component strategies.
Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions offer powerful and selective routes for aurone synthesis. A common strategy involves the oxidative cyclization of 2'-hydroxychalcones, which serve as key precursors to aurones researchgate.netchemijournal.com. Notable examples of transition metal salts utilized in this context include mercury(II) acetate (Hg(OAc)2), copper(II) bromide (CuBr2), and thallium(III) nitrate (Tl(NO3)3) chemijournal.com. For instance, refluxing a solution of 2'-hydroxychalcone in pyridine with a molar equivalent of Hg(OAc)2 can efficiently yield aurones chemijournal.com.
Another methodology leverages the direct insertion of metal catalysts into aldehydic C-H bonds, providing an effective route for synthesizing valuable natural products and bioactive molecules, including aurones ccspublishing.org.cn. Palladium-catalyzed reactions also contribute to aurone synthesis, such as the carbonylative Sonogashira reaction involving 2-iodophenol and terminal alkynes researchgate.net. Furthermore, gold(I)-catalyzed cyclization of 2-(1-hydroxyprop-2-ynyl) phenols has been reported for aurone synthesis, although some of these methods may be associated with side product formation tandfonline.com. More recently, an I2/FeCl3-catalyzed domino reaction has been developed, enabling the synthesis of polysubstituted pyrroles from aurones and enamino esters, showcasing the versatility of transition metals in aurone-related transformations acs.org.
Organocatalyzed Transformations
Organocatalysis has emerged as a significant and environmentally conscious area in chemical research, offering metal-free alternatives for various organic transformations benthamdirect.comdntb.gov.ua. In the context of aurone synthesis, organocatalysis is frequently applied in the aldol condensation of benzofuranone with different aldehydes, a crucial step in assembling the aurone scaffold researchgate.netbenthamdirect.com. For example, proline-based organocatalysts have been successfully employed to synthesize arylidene benzofuranone intermediates with high yields, which can then be further converted into aurone-derived azadienes benthamdirect.com.
Organocatalytic strategies are also instrumental in asymmetric cycloaddition reactions involving aurones. Chiral phosphoric acid-catalyzed asymmetric [4+2] cycloadditions of aurone-derived 1-azadienes with 3-vinylindoles have led to the formation of benzofuran-fused tetrahydropyridines with excellent yields and stereoselectivities beilstein-journals.orgbeilstein-journals.org. Similarly, bifunctional squaramide catalysts have facilitated enantioselective formal [4+2] cycloadditions of benzofuran-derived azadienes, yielding chiral benzofuran-fused 1,4-dihydropyridines with high enantioselectivities beilstein-journals.org. N-Heterocyclic carbene (NHC) catalysis has also been explored for annulation reactions involving aurone analogues acs.org.
Multi-Component Reactions (MCRs) for Aurone Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic methodologies that involve the combination of three or more reactants in a single reaction vessel, leading to the formation of a product with minimal steps and waste generation researchgate.netbohrium.com. These reactions are particularly valuable for constructing complex molecular architectures, including those containing the aurone scaffold bohrium.comdntb.gov.ua.
A notable application of MCRs in aurone chemistry is observed in 1,3-dipolar cycloaddition reactions. A robust three-component synthesis has been developed for dispiroheterocycles incorporating the aurone scaffold via the 1,3-dipolar cycloaddition of azomethine ylides dntb.gov.ua. This approach enables the rapid construction of intricate spiroheterocyclic compounds with excellent enantioselectivity, utilizing readily available starting materials nih.gov. Iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones has also been developed to synthesize spirocyclic benzofuran-furocoumarins, underscoring the utility of molecular iodine as a mild and efficient catalyst in MCRs bohrium.com. Furthermore, transition-metal-free cyclization reactions of methyl isocyanoacetate with aurone analogues have been reported for the synthesis of polysubstituted pyrrole derivatives semanticscholar.org.
Flow Chemistry Applications in Aurone Synthesis
Flow chemistry, or continuous flow synthesis, offers substantial advantages over traditional batch processing methods, particularly for reactions requiring precise control over parameters, rapid heat dissipation, and enhanced safety europa.euamt.uk. While specific detailed examples of aurone synthesis exclusively within flow chemistry setups are not extensively documented in the provided search results, the inherent principles of flow chemistry make it highly applicable to the synthesis of complex organic molecules like aurones.
The benefits of flow chemistry, such as improved heat transfer rates for highly exothermic reactions, precise control over reaction time and temperature, and the ability to integrate synthesis with in-line or on-line analysis, are highly relevant to optimizing aurone synthesis europa.eusyrris.com. These advantages can lead to increased efficiency, higher yields, and improved safety, especially for multi-step or hazardous reactions often encountered in complex organic synthesis amt.uk. The capacity for rapid exploration of reaction conditions and the potential for telescoping multiple processes into a single continuous stream position flow chemistry as a promising area for future advancements in aurone synthesis syrris.com.
Stereoselective Synthesis of Aurone Isomers
Aurones exist in two geometric isomeric forms, (E)- and (Z)-configurations, due to the presence of the exocyclic double bond wikipedia.orgmdpi.com. The (Z)-isomer is generally more thermodynamically stable and is often the predominant form found in nature and obtained through various synthetic procedures chemijournal.commdpi.comchemrxiv.orguniv-lorraine.fr. Stereoselective synthesis aims to control the formation of a specific isomer or enantiomer, which is critical given that different isomers can exhibit distinct biological activities mdpi.com.
Control of (E)/(Z) Isomerism in Aurone Synthesis
Controlling the (E)/(Z) isomerism is a crucial aspect of aurone synthesis. Many synthetic methods, such as the aldol-like condensation of benzofuran-3(2H)-ones with benzaldehydes, typically yield the more stable (Z)-isomer chemrxiv.orguniv-lorraine.fr. For instance, alumina-mediated condensation of 3-coumaranone with aromatic aldehydes under mild conditions has been shown to produce aurone derivatives predominantly as pure (Z)-isomers chemrxiv.org.
However, methods exist to access the (E)-isomer or to facilitate interconversion between the two. Photoisomerization, for example, can be employed to convert (Z)-aurones to their (E)-counterparts chemrxiv.orgresearchgate.net. While the (Z)-isomer is often favored due to its higher thermodynamic stability, certain reactions can lead to a mixture of (E)/(Z) isomers or even preferentially form the (E)-isomer under specific conditions. For example, in some transformations, a weaker exocyclic double bond can facilitate rotation, leading to the formation of the thermodynamically preferred (E)-form researchgate.net.
Chiral Aurone Synthesis Strategies
The synthesis of chiral aurones involves strategies aimed at creating or controlling stereogenic centers, thereby leading to enantiomerically pure compounds. This is particularly significant as enantiomers can exhibit different pharmacological profiles mdpi.comkth.se. Asymmetric catalysis, encompassing both organocatalysis and chiral metal catalysis, plays a pivotal role in achieving enantioselective aurone synthesis beilstein-journals.orgmdpi.comkth.sersc.org.
Chiral organocatalysts, such as cinchona alkaloids and phosphoric acids, have been successfully utilized in asymmetric cycloaddition reactions involving aurone derivatives. These catalysts can induce high levels of enantioselectivity and diastereoselectivity in reactions that form complex spirocyclic and fused heterocyclic structures incorporating the aurone scaffold beilstein-journals.orgnih.govrsc.org. For example, chiral dinuclear zinc catalysts have been employed for highly enantioselective [3+2] cycloaddition reactions of aurones with N-2,2,2-trifluoroethylisatin ketimines, yielding chiral spiro[benzofuran-pyrrolidine] derivatives with excellent stereocontrol nih.govrsc.org. Additionally, phosphine-catalyzed asymmetric [3+2] cycloadditions between aza-aurones and allenoates have been described to afford spirocyclopentyl indolin-3-one derivatives with high stereocontrol researchgate.net. The development of such strategies is crucial for accessing the full range of biologically active chiral aurone compounds.
Biosynthesis and Metabolic Pathways of Aurones
Enzymatic Pathways for Aurone (B1235358) Formation in Plants
The formation of aurones from their chalcone (B49325) precursors is a multi-step process catalyzed by several key enzymes. This pathway ensures the efficient conversion of chalcones into aurones, contributing to the diverse color patterns observed in flowering plants.
Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. wikipedia.orgnih.gov It belongs to the type III polyketide synthase family and catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. wikipedia.orgresearchgate.netnih.gov This reaction is a crucial entry point for the biosynthesis of all flavonoids, including aurones. wikipedia.org The expression of the CHS gene is often induced by developmental cues and environmental stresses, such as UV light and pathogen infection, highlighting its importance in plant development and defense. nih.govnih.gov
The catalytic mechanism of CHS involves a series of decarboxylation, condensation, and cyclization reactions that take place within two independent active sites of the homodimeric enzyme. nih.gov The structure of the active site, containing key amino acid residues like Cys164, Phe215, His303, and Asn336, is essential for its catalytic function. nih.gov While CHS primarily produces naringenin chalcone, it can also accept other starter molecules to generate a variety of chalcones and related compounds. nih.gov
Aurone synthase (AUS) is a key enzyme responsible for the conversion of chalcones to aurones. nih.govelsevierpure.com It is a polyphenol oxidase (PPO) homolog that catalyzes the oxidative cyclization of 2',4',6',4-tetrahydroxychalcone (THC) to form aureusidin (B138838). researchgate.netresearchgate.net In some plant species, such as Coreopsis grandiflora, aurone synthase has been identified as a catechol oxidase with hydroxylase activity. nih.govpnas.org
The catalytic mechanism of aurone synthase involves the hydroxylation of the B-ring of the chalcone substrate, followed by an intramolecular oxidative cyclization to form the five-membered heterocyclic ring characteristic of aurones. researchgate.netnih.gov This process is highly specific, with the enzyme preferentially acting on chalcones with a 3,4-dihydroxy substitution pattern on the B-ring. nih.gov The reaction catalyzed by aureusidin synthase in snapdragon flowers also requires the presence of H2O2. researchgate.net
Chalcone isomerase (CHI) is an enzyme that catalyzes the stereospecific isomerization of chalcones into their corresponding flavanones. frontiersin.orgnih.gov This reaction represents a branch point in the flavonoid pathway, leading to the synthesis of flavanones, flavonols, and anthocyanins, and thus competes with the aurone biosynthesis pathway for the common chalcone substrate. frontiersin.orgnih.gov
In addition to CHS and AUS, other enzymes play crucial roles in preparing the chalcone substrate for aurone synthesis. One such enzyme is chalcone hydroxylase (CHH), also known as chalcone 3-hydroxylase (CH3H). researchgate.netresearchgate.net This enzyme is responsible for the hydroxylation of the B-ring of chalcones at the 3-position. researchgate.net This hydroxylation is a prerequisite for the subsequent action of aurone synthase, which requires a 3,4-dihydroxy B-ring for its catalytic activity. researchgate.netnih.gov The sequential action of these enzymes ensures the efficient production of aurones from their chalcone precursors.
Substrate Specificity and Enzyme Kinetics in Aurone Biosynthesis
The enzymes involved in aurone biosynthesis exhibit a high degree of substrate specificity, which is crucial for the controlled production of these pigments. Aurone synthase, for instance, specifically acts on chalcones that possess a 4-monohydroxy or a 3,4-dihydroxy B-ring. nih.gov The enzyme shows virtually no activity towards non-chalcone phenolic compounds. nih.gov This specificity ensures that the metabolic flux is directed towards aurone formation only when the appropriate precursors are available.
The kinetics of these enzymatic reactions are influenced by various factors, including substrate concentration, pH, and temperature. For example, the formation of aureusidin in extracts of yellow snapdragon flowers shows an optimal pH of 7.5 or higher. researchgate.net The study of enzyme kinetics provides valuable insights into the efficiency and regulation of the aurone biosynthetic pathway.
| Enzyme | Substrate(s) | Product(s) |
| Chalcone Synthase (CHS) | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |
| Aurone Synthase (AUS) | 2',4',6',4-tetrahydroxychalcone | Aureusidin |
| Chalcone Isomerase (CHI) | Naringenin chalcone | (2S)-Naringenin |
| Chalcone Hydroxylase (CHH) | Naringenin chalcone | Eriodictyol chalcone |
Genetic Engineering Approaches for Aurone Production
Genetic engineering techniques offer a powerful tool for manipulating the aurone biosynthetic pathway to produce novel flower colors in ornamental plants. mdpi.commdpi.com One common method is Agrobacterium tumefaciens-mediated transformation, where genes of interest are introduced into the plant genome. pressbooks.pubnih.gov
A successful strategy for producing yellow flowers involves the simultaneous expression of the aureusidin synthase (AmAS1) gene from Antirrhinum majus and the chalcone 4'-O-glucosyltransferase (4'CGT) gene. mdpi.com The co-expression of these two genes has been shown to be sufficient for the accumulation of aureusidin-6-O-glucoside in the flowers of transgenic plants, resulting in a bright yellow phenotype. mdpi.com This approach has been successfully applied to create yellow-flowered varieties of plants that naturally lack this color, such as African violets. researchgate.net These genetic engineering strategies not only have commercial applications in the floriculture industry but also provide valuable tools for studying the regulation and function of the aurone biosynthetic pathway.
Aurone Metabolic Processes and Degradation Pathways in Biological Systems
Aurones, a class of flavonoids responsible for the vibrant yellow coloration in many flowers, undergo various metabolic processes within biological systems. wikipedia.org While their biosynthesis has been a primary focus of research, understanding their degradation is crucial for comprehending their lifecycle and physiological roles. The metabolic fate of aurones is complex and not as extensively studied as their synthesis; however, existing research on flavonoids provides a framework for their likely catabolism in plants, microorganisms, and animals.
In plants, aurones, like other flavonoids, are considered secondary metabolites. nih.gov Their degradation is likely a tightly regulated process, ensuring that these compounds are recycled when no longer needed for functions such as pigmentation or defense. The breakdown of flavonoids in plants is thought to involve enzymatic processes that cleave the heterocyclic C-ring, followed by the degradation of the resulting A- and B-rings. Peroxidases and polyphenol oxidases, enzymes also involved in their biosynthesis, may play a role in the initial steps of degradation. However, specific pathways for aurone catabolism in plants remain an active area of research.
Microorganisms in the soil and the gut play a significant role in the degradation of dietary flavonoids. It is hypothesized that gut microbiota can break down aurones into smaller phenolic acids. This process typically involves the cleavage of the C-ring, followed by further degradation of the aromatic rings. These microbial metabolites can then be absorbed by the host, potentially contributing to the biological activities associated with aurone consumption.
In animal systems, the metabolism of aurones is expected to follow the general pathways established for other flavonoids. After ingestion, aurones may undergo modification in the gastrointestinal tract and liver. These modifications, known as Phase I and Phase II metabolism, aim to increase the water solubility of the compounds to facilitate their excretion. Phase I reactions can involve hydroxylation, while Phase II reactions include conjugation with glucuronic acid, sulfate, or glycine. The resulting metabolites are then typically eliminated from the body via urine or bile. The limited bioavailability of many polyphenolic compounds, including aurones, is often attributed to this extensive metabolism. nih.govnih.gov
Detailed research findings on the specific enzymes and intermediates in aurone degradation are still emerging. However, the study of flavonoid metabolism provides a solid foundation for predicting the metabolic fate of these golden pigments.
Interactive Data Table: Key Enzymes in Aurone Biosynthesis
| Enzyme | Precursor(s) | Product(s) | Biological System |
| Aureusidin synthase | 2′,4′,6′,4-tetrahydroxychalcone (THC), 2′,4′,6′,3,4-pentahydroxychalcone (PHC) | Aureusidin, Bracteatin | Plants (e.g., Snapdragon) |
| Chalcone 4′-O-glucosyltransferase (4'CGT) | Chalcones (e.g., THC, PHC) | Chalcone 4'-O-glucosides | Plants (e.g., Snapdragon) |
| Chalcone Hydroxylase (CHH) | Hydroxychalcones | Dihydroxylated Chalcones | Plants |
| Aurone Synthase (AUS) | Dihydroxylated Chalcones | Aurones | Plants |
Structural Modification and Derivatization of the Aurone Scaffold
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a crucial strategy in lead optimization within drug discovery, involving the replacement of the central core of a lead compound with a bioisosteric counterpart researchgate.netnih.gov. Bioisosteric replacement, a subset of scaffold hopping, focuses on exchanging functional groups with similar biological properties nih.gov. These approaches aim to identify novel chemical entities with improved potency, enhanced drug-like characteristics, and reduced metabolic liabilities researchgate.netdntb.gov.ua. In the context of aurones, scaffold hopping has proven valuable in overcoming the inherent P3 challenges of the natural compounds, leading to the development of analogues with superior therapeutic potential dntb.gov.ua. A common strategy involves the O-to-N and O-to-S substitutions within the aurone (B1235358) scaffold mdpi.comdntb.gov.ua.
Nitrogen-Containing Analogues (e.g., Azaaurones, Indolones)
Nitrogen-containing analogues of aurones, primarily azaaurones and indolin-3-ones, represent a significant class of scaffold-hopped derivatives. Azaaurones, also known as (Z)-2-ylideneindolin-3-ones, are formed by replacing the oxygen atom in the benzofuranone ring with a nitrogen atom mdpi.comunimi.it. This substitution offers a new point for derivatization, allowing for the addition of various substituents that can influence the compound's properties, including solubility, biological activity, and absorption spectra mtsu.edu.
Synthesis: A common synthetic route for azaaurones involves the condensation of N-acetylindolin-3-one with substituted benzaldehydes, followed by the removal of the acetyl group mdpi.comnih.gov. N-alkylation and N-acetylation can further modify the intracyclic nitrogen, enabling the optimization of azaaurone activity mtsu.edu.
Detailed Research Findings: Azaaurones have demonstrated a wide array of biological activities. For instance, several azaaurone derivatives have shown promising anticancer effects, particularly against multidrug-resistant cancer cells. Studies have identified dimethoxy derivatives as potent anticancer agents against such resistant cell lines nih.govresearchgate.net. Furthermore, azaaurones have exhibited significant antimalarial activity against Plasmodium falciparum and antitubercular activity against Mycobacterium tuberculosis mdpi.comfrontiersin.org. Their antiviral potential has also been explored, with certain azaaurones showing efficacy against influenza A/H1N1pdm09 mdpi.com.
Beyond their therapeutic applications, azaaurones are notable for their photochemical behavior, particularly their reversible photoisomerization between E and Z isomers. This property makes them interesting candidates for photoswitching systems, where light can be used to control their structural changes and, consequently, their biological or material properties unimi.itmtsu.edu.
Table 1: Biological Activities of Representative Nitrogen-Containing Aurone Analogues
| Compound Class/Example | Biological Activity | Target/Cell Line | Key Findings / IC50 / EC50 | Reference |
| Azaaurones | Anticancer | Multidrug-resistant cancer cells (e.g., MES-SA/Dx5) | Potent effects observed, e.g., dimethoxy derivatives nih.govresearchgate.net | nih.govresearchgate.net |
| Azaaurones | Antimalarial | Plasmodium falciparum | Varied activity reported mdpi.com | mdpi.com |
| Azaaurones | Antitubercular | Mycobacterium tuberculosis | Inhibitory effects observed mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
| Azaaurones 27a,b | Antiviral | Influenza A/H1N1pdm09 | EC50 values reported mdpi.com | mdpi.com |
Sulfur-Containing Analogues (e.g., Thioaurones)
Thioaurones, formally known as 2-Arylidenebenzo[b]thiophen-3(2H)-ones, are the sulfur analogues of aurones, where the furan (B31954) oxygen atom in the benzofuranone core is replaced by a sulfur atom mdpi.commdpi.comjocpr.com. This structural alteration imparts distinct chemical and physical properties, making them valuable in various fields.
Synthesis: The synthesis of thioaurones can be achieved through several methods. One approach involves the NBS-induced cyclization of methoxymethyl-protected 2'-mercaptochalcones, providing a mild and efficient route to these compounds in good to high yields rsc.org. Another common method is the condensation of benzo[b]thiophen-3(2H)-one with aromatic aldehydes, often catalyzed by basic catalysts under microwave irradiation jocpr.com. Additionally, a ring-contraction reaction of 3-tosylflavones with (1'-alkyl)amines followed by treatment with Lawesson's reagent has been reported to yield stereoselective E-isomers of 3(2H)-thiaurones nih.gov.
Detailed Research Findings: Thioaurones have found applications as dyes, particularly as hemithioindigos, and as photoswitchable materials in electrophotography due to their photochromic properties mdpi.comjocpr.comresearchgate.netmorressier.com. While their therapeutic properties have been less extensively explored compared to aurones, they have been reported to exhibit cytotoxicity against cancer cells mdpi.comjocpr.commorressier.com. Research is ongoing to understand the effect of various substituents on their spectroscopic properties for potential use as medical imaging dyes morressier.com.
Other Heterocyclic Replacements
Beyond nitrogen and sulfur, other heterocyclic replacements within the aurone scaffold have been explored to generate novel analogues with diverse biological activities. These strategies fall under the broader umbrella of scaffold hopping, aiming to introduce new structural motifs that can enhance or modify the compound's pharmacological profile.
For instance, imidazo[1,2-a]pyridin-3-one derivatives have been designed as scaffold-hopped analogues of natural aurones. Compounds such as 40a and 40b, bearing methoxy (B1213986) and bromo substituents respectively, demonstrated interesting antiproliferative and TopoII-inhibitory activities, surpassing the corresponding aurones and the reference agent etoposide (B1684455) mdpi.com. Further iterative scaffold-hopping led to the design of (Z)-2-benzylidenebenzo[d]imidazo[2,1-b]thiazol-3-ones, incorporating a thiazole (B1198619) ring into the imidazo-pyridinone system mdpi.com.
Another example includes pyrrolidine-tethered novel aurones, which have been synthesized and evaluated for their biological activities against digestive enzymes. Specific compounds within this series showed significant lipase (B570770) inhibition and activation of trypsin and amylase, suggesting their potential as anti-inflammatory and anti-obesity agents benthamscience.com.
Table 2: Biological Activities of Other Heterocyclic Aurone Analogues
| Compound Class/Example | Biological Activity | Target/Cell Line | Key Findings / IC50 / EC50 | Reference |
| Imidazo[1,2-a]pyridin-3-ones (e.g., 40a, 40b) | Antiproliferative, TopoII-inhibitory | Multiple cancer cell lines | Better activity than corresponding aurones and etoposide mdpi.com | mdpi.com |
| Pyrrolidine-tethered aurones (e.g., 4f) | Lipase inhibition | Digestive enzymes | 72.3% lipase inhibition benthamscience.com | benthamscience.com |
| Pyrrolidine-tethered aurones (e.g., 4k, 4f) | Trypsin/Amylase activation | Digestive enzymes | Trypsin (EC50 = 0.94×10⁻⁶ M for 4k), Amylase (EC50 = 8.76×10⁻⁴ M for 4f) benthamscience.com | benthamscience.com |
Regioselective Synthesis of Novel Aurone Analogues
Regioselective synthesis is critical in aurone chemistry to control the precise positioning of substituents and the formation of specific isomers, which can significantly impact biological activity and physicochemical properties. Various methods have been developed to achieve high regioselectivity in the synthesis of novel aurone analogues.
One prominent approach involves the palladium-catalyzed regioselective coupling of o-iodophenols with terminal alkynes under a carbonylation source sci-hub.senih.gov. This method allows for the controlled formation of aurones, with the regioselectivity often influenced by the solvent used. For instance, in carbonylative cyclization, 5-exo products (aurones) were predominant in 1,2-dimethoxyethane (B42094) (DME), while a reversal of regioselectivity to favor 6-endo products (flavones) was observed in DMF sci-hub.se. Similarly, triethylamine (B128534) has been shown to favor 5-exo cyclization leading to aurones, whereas piperazine (B1678402) preferentially promotes 6-endo reactions, yielding flavones mdpi.com.
Another synthetic strategy involves the oxidation of 2′-hydroxychalcones. Agrawal and Soni first reported a convenient method for synthesizing aurones in excellent yields (77–85%) using mercury(II) acetate (B1210297) in pyridine (B92270) nih.gov. Subsequently, a method employing a catalytic amount of copper(II) bromide in DMSO also proved effective for oxidizing chalcones to aurones nih.gov.
Regioselective 1,3-dipolar cycloaddition reactions have also been employed in the synthesis of aurone-containing spiroheterocycles. For example, highly regioselective 1,3-dipolar cycloaddition reactions of azomethine ylides with (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one derivatives have been reported to yield novel dispiroheterocycles containing the aurone scaffold in excellent yields (60–94%) researchgate.net. Mechanistic studies, including DFT calculations, are often employed to understand and predict the regioselectivity observed in these reactions mdpi.comresearchgate.net.
Spectroscopic and Analytical Characterization of Aurones
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of aurones, offering detailed information about the connectivity of atoms and their spatial arrangements. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively employed.
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms within an aurone (B1235358) molecule.
¹H NMR Spectroscopy: This technique is instrumental in identifying different proton environments. Characteristic signals for aurones include vinylic protons, which typically resonate in the alkene region, and aromatic protons from both the benzofuran (B130515) and benzylidene moieties, appearing in the aromatic region uni-freiburg.deoregonstate.educhemistrysteps.com. Hydroxyl protons, if present, can also be observed, often as broad singlets uni-freiburg.de. The chemical shifts and coupling patterns in ¹H NMR spectra help in assigning protons to specific positions within the aurone skeleton oregonstate.edu. For instance, in some aurone derivatives, hydroxyl proton signals have been observed at δH 11.13 and 10.15 ppm uni-freiburg.de.
¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon framework of aurones. Its broader chemical shift range (0-220 ppm) compared to ¹H NMR minimizes signal overlap, allowing for the distinction of individual carbon atoms, even in complex structures oregonstate.edumiamioh.edu. Quaternary carbons, which lack directly attached protons, typically exhibit weaker signals in ¹³C NMR spectra oregonstate.edu. To simplify the spectra and enhance signal clarity, broadband decoupling is commonly applied, collapsing all carbon signals into singlets by removing ¹³C-¹H coupling oregonstate.edumiamioh.edu.
Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Aurones
| Proton/Carbon Type | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
| Vinylic H | 6.5 - 7.0 | 120 - 160 |
| Aromatic H | 6.5 - 9.5 | 125 - 170 |
| Hydroxyl H | 1.0 - 6.0 (variable, broad) | - |
| Carbonyl C (C=O) | - | >180 (often 180-220) |
| Quaternary Aromatic C | - | 120 - 170 |
| Aliphatic C (if present) | 0.8 - 2.5 | 10 - 50 |
| Oxygen-bound C | - | 55 - 80 |
Note: Specific chemical shifts are highly dependent on the substitution pattern and solvent used.
While 1D NMR provides valuable data, 2D NMR techniques are essential for unambiguously assigning complex aurone structures, especially for distinguishing between isomers and confirming connectivity chemistrysteps.comslideshare.netmdpi-res.commsu.edu.
Correlation Spectroscopy (COSY): COSY experiments reveal through-bond correlations between coupled protons (typically over 2 or 3 bonds). This technique is crucial for establishing proton spin systems and identifying adjacent protons within the aurone framework chemistrysteps.comslideshare.netmdpi-res.comchemguide.co.uk.
Heteronuclear Single Quantum Coherence (HSQC): HSQC provides one-bond correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of protonated carbons (CH, CH₂, CH₃) based on their corresponding proton signals chemistrysteps.comslideshare.netmdpi-res.comchemguide.co.uk. Edited HSQC can further differentiate between CH/CH₃ and CH₂ groups based on the phase of their cross-peaks mdpi-res.com.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range proton-carbon correlations, typically over two to four bonds chemistrysteps.comslideshare.netmdpi-res.comchemguide.co.uk. This technique is particularly useful for assigning quaternary carbons (carbons not directly bonded to protons) and for confirming connectivity across multiple bonds, such as between aromatic rings and the benzofuranone core chemistrysteps.commdpi-res.com.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close spatial proximity (typically within 5 Å), regardless of whether they are directly bonded slideshare.netmdpi-res.comchemguide.co.uk. For aurones, NOESY is invaluable for confirming the relative stereochemistry, especially for the (E) and (Z) isomers, by observing correlations between protons on the benzylidene moiety and those on the benzofuranone ring researchgate.net.
Aurones typically exist as (E) and (Z) isomers due to the restricted rotation around the exocyclic double bond wikipedia.org. NMR spectroscopy plays a critical role in assigning this stereochemistry. The most effective method often involves the analysis of heteronuclear coupling constants, specifically the ³J(¹³C-¹H) coupling between the vinylic proton and adjacent carbons. For aurones with trisubstituted double bonds, the ³J(¹³C-¹H) coupling constants exhibit distinct differences between the E and Z isomers. E-isomers generally show larger coupling constants (typically 7–13 Hz), while Z-isomers exhibit smaller values (3–8 Hz) lipidmaps.orgresearchgate.net. This clear distinction allows for unambiguous stereochemical assignment. Selective J-resolved NMR spectroscopy has also been demonstrated as a powerful method for determining the E and Z diastereochemistry of trisubstituted double bonds in aurones lipidmaps.org.
Mass Spectrometry (MS) Applications
Mass spectrometry is a complementary analytical technique that provides information about the molecular weight and elemental composition of aurones, as well as insights into their structural features through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular mass of an aurone, which in turn allows for the precise determination of its molecular formula oregonstate.eduresearchgate.net. Unlike low-resolution MS, HRMS measures m/z values with high accuracy (often to four decimal places or better), enabling the differentiation of compounds with the same nominal mass but different elemental compositions researchgate.net. This precision is possible because isotopes of different elements have unique, non-integer atomic masses (e.g., ¹²C at 12.0000 Da, ¹⁶O at 15.9949 Da, ¹⁴N at 14.0031 Da) researchgate.net. The analysis of isotopic peak intensities, such as the M+1 and M+2 peaks, provides additional constraints that help to narrow down the possible molecular formulas oregonstate.edulibretexts.org. For example, the presence and intensity of the M+1 peak can be used to estimate the number of carbon atoms in a molecule libretexts.org.
Mass spectrometry also provides information about the fragmentation pathways of aurones, which can be indicative of specific structural features. Upon ionization, the molecular ion (M⁺•) of an aurone can undergo various bond cleavages and rearrangements, producing characteristic fragment ions msu.educhemguide.co.uk. The presence of heteroatoms, such as oxygen in the benzofuranone ring and hydroxyl/methoxy (B1213986) groups on the aromatic rings, significantly influences the fragmentation patterns by localizing the radical cation msu.edu.
Common fragmentation mechanisms observed in organic molecules, and thus potentially relevant to aurones, include:
Alpha-cleavage: This involves the cleavage of a bond adjacent to a heteroatom (like oxygen in the carbonyl or ether linkages of aurones) or a radical site. This process is often favored and leads to the formation of stable carbocations or radical cations miamioh.edu.
McLafferty Rearrangement: This is a characteristic rearrangement observed in compounds containing a carbonyl group and a γ-hydrogen. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage, leading to the loss of a neutral alkene molecule miamioh.edu. While general, specific McLafferty rearrangements would depend on the presence of appropriate structural features in a given aurone.
Loss of Small Neutral Molecules: Aurones, especially those with hydroxyl groups, may undergo facile loss of water (H₂O) or other small neutral molecules (e.g., CO, CO₂) from the molecular ion or fragment ions, leading to diagnostic peaks in the mass spectrum miamioh.edu.
Retro-Diels-Alder (RDA) fragmentation: While more common in other flavonoid classes, the benzofuranone core could potentially undergo complex fragmentation pathways, though specific RDA for aurones is not as universally cited as for other flavonoids.
The specific fragmentation patterns observed for a given aurone derivative are unique and can serve as a "fingerprint" for its identification. Tandem mass spectrometry (MS/MS) experiments can further elucidate these pathways by fragmenting selected precursor ions, providing more detailed structural information.
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Aurones
Impact of Substituent Position and Nature on Biological Activity
The biological activity of aurone (B1235358) derivatives is significantly influenced by the position and electronic nature of substituents on both the benzofuranone (ring A) and benzylidene (ring B) moieties.
Ring A (Benzofuranone Core):
The presence of hydroxyl groups at positions 4 and 6 of the benzofuranone nucleus has been identified as crucial for certain activities, such as inhibiting RNA-dependent RNA polymerase (RdRp) and neuraminidase nih.gov. Conversely, replacing these hydroxyl groups with methoxy (B1213986) substituents in the same positions can lead to a loss of activity in some contexts nih.gov.
For antimalarial efficacy, the introduction of a halogen atom at position 4 and/or an amino group at position 6 on ring A has been shown to be important nih.gov.
General considerations for developing potent derivatives often include methoxy groups at C4 and C6 positions of the central azaaurone scaffold, along with the introduction of bulky substituents mdpi.com.
In antileishmanial agents, compounds possessing oxygenated substituents on positions 4 and 6 of ring A generally exhibit reduced toxicity against mammalian cells nih.gov.
Ring B (Benzylidene Ring):
For insecticidal activity, methoxylated derivatives, particularly 3',4,4',6-tetramethoxy-aurone, have shown strong effects, highlighting positions 4, 6, 3', and 6' as key sites for substitution to enhance activity nih.gov. Conversely, inserting methoxy substituents at positions 5 or 5' on ring B can lead to a decrease in insecticidal activity nih.gov.
In antileishmanial studies, the position and electronic nature of the substituent on ring B significantly affect the compound's activity and cytotoxicity. For instance, 2',4,6-trimethoxyaurone, bearing a methoxy group at position 2' of ring B and methoxy groups at positions 4 and 6 of ring A, demonstrated potent antileishmanial activity nih.gov. Electron-donating groups on position 2' of ring B, alongside methoxy groups on ring A, were found to be important for antiparasitic activity nih.gov.
Para substitution on ring B has been associated with cytotoxic activity in some synthesized aurones researchgate.net.
For antibacterial activity, -CF3, -Br, or -OH substituents at positions 3, 4, or 5 of the B ring have been shown to be beneficial researchgate.net.
Role of Aurone Stereochemistry in Biological Interactions
Aurones possess an exocyclic carbon-carbon double bond at position 2, which allows for the existence of two stereoisomeric forms: (Z)- and (E)-configurations mdpi.comwikipedia.orgbenthamscience.com. Experimental observations generally indicate that the (Z)-stereoisomer is thermodynamically preferred and more stable in both natural and synthetic aurone derivatives mdpi.comwikipedia.orgresearchgate.net. While the (Z)-configuration is predominant, some naturally occurring aurones in the (E)-configuration have also been reported wikipedia.org.
The geometrical configuration of the molecule can be identified by the chemical shift of the exocyclic vinylic proton in the ¹H NMR spectra, which is notably influenced by substituents on ring B and, to a lesser extent, by alkoxy substituents on ring A nih.gov. Beyond the static stereochemistry, the dynamic conformation of aurones also plays a role in their biological interactions. For example, aurones can adopt a "C-shape" conformation depending on their substitution pattern. This specific conformation may facilitate induced-fit events, allowing for tight binding to enzyme pockets, such as the S1 and S2 pockets of human neutrophil elastase (HNE) rsc.org. This conformational flexibility and the preferred (Z)-stereoisomer are critical aspects of aurone-target interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aurones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of aurone derivatives and their observed biological activities researchmap.jpnih.govasianpubs.orgresearchgate.netnih.gov. These models aim to predict the activity of new, untested compounds and guide the design of more potent and selective agents. Various QSAR methodologies have been applied to aurones, including 2D-QSAR, and 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR), as well as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) researchgate.netnih.govasianpubs.orgnih.govresearchgate.netresearchgate.neteurekaselect.comnih.gov.
The foundation of QSAR modeling lies in the selection and calculation of molecular descriptors, which are numerical representations of a compound's physicochemical, structural, and quantum-chemical properties researchmap.jpkg.ac.rs. For aurones, a wide array of descriptors has been employed to capture the structural features relevant to their biological activity.
Commonly used descriptors include:
Steric descriptors: Reflect the size and shape of the molecule nih.govresearchgate.netnih.gov.
Electrostatic descriptors: Represent the charge distribution within the molecule nih.govresearchgate.netnih.gov.
Hydrogen bond descriptors: Indicate the molecule's capacity to form hydrogen bonds (donors and acceptors) nih.govresearchgate.netnih.gov.
Quantum-chemical descriptors: Such as Mulliken charge at specific atoms and Highest Occupied Molecular Orbital (HOMO) density, which can be conducive to activity (e.g., antimalarial activity) researchgate.net.
Physicochemical descriptors: Including lipophilicity (e.g., MLOGP, MLOGP2) and polarizability (e.g., HATS2p) researchmap.jpiiarjournals.org.
Topological descriptors: Reflecting molecular shape and size researchmap.jp.
Software packages like HyperChem (using the semi-empirical PM3 method), Molecular Operating Environment (MOE), and Dragon 7.0 are commonly utilized for optimizing aurone derivative structures and calculating these diverse descriptors researchmap.jpasianpubs.orgresearchgate.netiiarjournals.org. During descriptor selection, highly inter-correlated descriptors are typically discarded to avoid redundancy and improve model robustness researchgate.netkg.ac.rs. Statistical criteria are applied to identify the most influential descriptors for a given biological activity researchgate.net.
Once descriptors are calculated, QSAR models are developed using various statistical methods. Multilinear Regression (MLR) and Partial Least Squares (PLS) are frequently employed for building 2D-QSAR models researchgate.netasianpubs.org. For 3D-QSAR, techniques like CoMFA and CoMSIA generate models based on steric, electrostatic, hydrophobic, hydrogen bond acceptor, and hydrogen bond donor fields nih.govresearchgate.netnih.gov.
The reliability and predictive power of QSAR models are rigorously assessed through validation procedures:
Internal Validation: This involves evaluating the model's performance on the training data itself. Key metrics include the cross-validation coefficient (Q²) (e.g., leave-one-out cross-validation) and the coefficient of determination (R²) researchgate.netnih.govresearchgate.netresearchgate.net. A high Q² indicates good internal consistency and predictive ability.
External Validation: This is a crucial step that assesses the model's ability to predict the activity of compounds not included in the training set. It typically involves using a separate test set of compounds, comparing their experimentally determined activities with those predicted by the model nih.govresearchgate.netresearchgate.net. The predictive R² (Rpred²) or similar metrics are used for this evaluation nih.govresearchgate.net.
Applicability Domain: This technique helps define the chemical space for which the QSAR model is reliable, ensuring that predictions are made for compounds structurally similar to those in the training set nih.govresearchgate.net.
Other validation methods, such as k-Means cluster analysis (k-MCA), two-deep cross-validation, and 10-fold cross-validation, are also utilized to ensure the statistical quality and robustness of the models researchgate.netresearchgate.net.
Successful QSAR models for aurones have been developed for predicting activities such as antimalarial efficacy, cytotoxicity, and monoamine oxidase B (MAO-B) inhibition, providing valuable insights for lead optimization and drug design researchmap.jpnih.govasianpubs.orgnih.gov.
Fragment-Based Drug Design (FBDD) Applied to Aurone Scaffolds
Fragment-Based Drug Design (FBDD) is a powerful and increasingly successful strategy in drug discovery that initiates the design process from small chemical fragments, typically with low molecular weight (less than 300 Da) and low binding affinity to the target nih.govfrontiersin.org. These fragments are then grown or merged to develop more potent and drug-like molecules. Aurone scaffolds, with their inherent structural diversity and natural product origins, are well-suited for application within FBDD strategies lifechemicals.com.
A key related strategy often employed with FBDD is "scaffold hopping." This involves replacing the core scaffold of a lead compound with a bioisosteric (chemically different but functionally similar) core structure mdpi.comfrontiersin.orgniper.gov.inresearchgate.net. The goal is to discover novel compounds with improved potency, selectivity, and pharmacokinetic properties, while potentially overcoming issues like toxicity or poor druggability associated with the original scaffold frontiersin.orgniper.gov.inresearchgate.net.
In the context of aurones, scaffold hopping has been explored to develop new derivatives with enhanced biological activities and reduced toxicity. For example, studies have shown that scaffold-hopped analogs of aurones can exhibit very high human topoisomerase II (hTopoII) inhibitory activities and cytotoxic effects, with less toxicity to normal cells, highlighting the utility of this approach in drug discovery niper.gov.in. Fragment merging, another FBDD technique, can be applied when multiple fragments are identified to bind to overlapping sites. By combining the chemical features of these fragments, more potent compounds can be designed, often guided by structural information from X-ray crystallography, NMR spectroscopy, or molecular docking frontiersin.org.
Ligand Efficiency and Druggability Assessment of Aurone Derivatives
Ligand efficiency (LE) is a critical metric in drug discovery for evaluating the quality and potential druggability of lead compounds and fragments. It normalizes the binding affinity of a ligand by its molecular size, typically the number of heavy atoms (HA), providing a measure of how efficiently a ligand binds to its target per unit of its structural complexity rsc.orgmdpi.com. For aurone derivatives, suitable ligand efficiency values have been observed, indicating their potential as viable lead compounds for further optimization rsc.org.
Beyond LE, other related metrics contribute to a comprehensive druggability assessment:
Ligand Lipophilic Efficiency (LLE or LipE): This metric combines potency with lipophilicity (e.g., pKd - LogP), offering insight into how effectively a compound binds relative to its lipophilicity. It is considered a strong predictor of compound quality, as excessive lipophilicity can lead to issues like poor solubility, non-specific binding, and increased toxicity mdpi.com.
Binding Efficiency Index (BEI): Similar to LE, BEI is another metric that normalizes binding energy based on molecular weight, providing a facile way to rank compounds during optimization mdpi.com.
In addition to these efficiency metrics, the druggability assessment of aurone derivatives also encompasses the evaluation of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational methods, such as ADMET prediction, are utilized to forecast these properties, aiding in the selection of compounds with favorable pharmacokinetic profiles and low toxicity researchgate.netnih.gov. Studies have shown that some designed aurone derivatives exhibit good pharmacokinetic properties and are non-toxic, further supporting their potential as drug candidates nih.govnih.gov.
Investigational Biological Activities and Molecular Mechanisms of Aurones Excluding Human Clinical Trials
Antitumor/Anticancer Activities in Preclinical Models
The anticancer potential of aurones is attributed to their capacity to interact with various molecular targets within cancer cells, thereby disrupting key cellular processes involved in tumor growth and progression. researchgate.netnih.gov
Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., HeLa, AGS, DU145)
A significant body of in vitro research has demonstrated the ability of various natural and synthetic aurone (B1235358) derivatives to inhibit the proliferation of a wide range of human cancer cell lines. benthamscience.com Studies have consistently shown that slight structural modifications to the aurone scaffold can lead to diverse affinities and specificities for different cancer cell types.
The cytotoxic effects of aurones have been evaluated against numerous cancer cell lines, including but not limited to cervical cancer (HeLa), gastric cancer (AGS), and prostate cancer (DU145). For instance, certain polymethoxy aurone derivatives have demonstrated selective anti-proliferative activity against DU145 prostate cancer cells. nih.gov One study identified that aurone derivatives based on five-membered heteroaromatic rings exhibited significant anti-cancer activity. benthamscience.com Another study highlighted that a series of sulfuretin congeners, a type of aurone, showed growth inhibitory effects on metastatic DU145 prostate adenocarcinoma cells. mdpi.com
Table 1: Inhibitory Effects of Selected Aurone Derivatives on the Proliferation of Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Polymethoxy aurone 1c | DU145 (Prostate) | Data not specified | nih.gov |
| Aurone derivative AU7 | MCF-7 (Breast) | 52.79 | nih.gov |
| Aurone derivative AU3 | MCF-7 (Breast) | 70.14 | nih.gov |
| Sulfuretin congener 1t | HCT116 (Colon) | 8.68 | mdpi.com |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Beyond inhibiting cell proliferation, aurones have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis by aurones is often associated with the disruption of the cell cycle. benthamscience.comnih.gov
Several studies have indicated that aurones can cause an accumulation of cancer cells in specific phases of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. For example, some phenylpropanoid and aurone compounds have been observed to cause an arrest in the S and G2/M phases of the cell cycle in breast cancer cells. dovepress.com Specifically, certain polymethoxy aurones have been found to induce G2/M phase arrest in DU145 prostate cancer cells by modulating the expression of key cell cycle regulatory proteins such as CyclinB1 and p21. nih.gov The balance between cell cycle arrest and the induction of apoptosis is critical in determining the cellular response to anticancer agents. researchgate.net
Modulation of Key Signaling Pathways (e.g., MAPK, PI3K/Akt)
The uncontrolled growth of cancer cells is often driven by aberrant signaling pathways. Aurones have been investigated for their potential to modulate these critical pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades. These pathways are central to regulating cell proliferation, survival, and apoptosis. nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com
The MAPK/ERK pathway, in particular, is involved in multiple processes that promote cancer cell growth and inhibit apoptosis. frontiersin.orgresearchgate.net While direct evidence for aurone-mediated modulation of the MAPK and PI3K/Akt pathways is an area of ongoing research, the broader class of flavonoids, to which aurones belong, has been shown to interfere with these signaling cascades. For instance, some flavonoids can suppress cancer cell growth by inhibiting the PI3K/Akt pathway. researchgate.net The ability of aurones to induce apoptosis and cell cycle arrest suggests a potential interplay with these key signaling networks.
Inhibition of Specific Molecular Targets (e.g., Cyclin-Dependent Kinases, Topoisomerase IIα, Sphingosine Kinase, Tubulin Polymerization)
The anticancer effects of aurones are often linked to their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. researchgate.netnih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Aurones have been identified as potential inhibitors of CDKs. nih.gov For example, certain aurone derivatives have been shown to bind to the active cavity of the CyclinB1/CDK1 complex, leading to G2/M phase arrest. nih.gov Molecular docking studies have also suggested that aurone derivatives can disrupt CDK2/Cyclin A activity. nih.gov
Topoisomerase IIα: Topoisomerase IIα is an essential enzyme involved in DNA replication and chromosome segregation. Its inhibition can lead to DNA damage and cell death. Aurones have been reported to possess topoisomerase inhibitory activity, making this a plausible mechanism for their anticancer effects. researchgate.netnih.gov
Sphingosine Kinase (SphK): Sphingosine kinase is an enzyme that produces a pro-survival signaling lipid. Inhibition of SphK is being explored as a potential anticancer strategy. nih.gov Notably, a series of aurones has been identified as potent inhibitors of human sphingosine kinase, demonstrating antiproliferative and pro-apoptotic activity in tumor cell lines. psu.edu
Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division. Agents that interfere with tubulin polymerization can arrest cells in mitosis and induce apoptosis. Several aurone derivatives have been identified as inhibitors of tubulin polymerization. nih.govuky.edu Some semisynthetic aurones have shown potent in vitro and in vivo activity by targeting the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics. uky.edu
Modulation of Drug Efflux Pumps (e.g., P-glycoprotein, BCRP/ABCG2)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. Several flavonoid derivatives, including aurones, have been investigated for their ability to modulate the activity of these efflux pumps. By inhibiting these pumps, aurones can potentially reverse multidrug resistance and enhance the efficacy of co-administered anticancer drugs.
In Vivo Efficacy Studies in Animal Models of Cancer (e.g., Xenograft Models, Zebrafish Models)
The promising in vitro anticancer activities of aurones have prompted their evaluation in in vivo animal models. These studies are crucial for assessing the therapeutic potential and preclinical efficacy of these compounds.
Xenograft Models: In xenograft models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living organism. nih.govresearchgate.netchampionsoncology.com One study reported that a semisynthetic aurone derivative demonstrated in vivo potency in a prostate cancer PC-3 xenograft model in nude mice. uky.edu An Aurora kinase inhibitor formulated in nanoparticles also showed increased efficacy in multiple tumor models. researchgate.netnih.gov
Zebrafish Models: The zebrafish (Danio rerio) has emerged as a valuable in vivo model for cancer research due to its rapid development, optical transparency, and genetic tractability. nih.govnih.govcsmres.co.ukmdpi.com Zebrafish models, including xenotransplantation of human cancer cells, are used for rapid in vivo testing of novel anticancer agents. csmres.co.uk Notably, some aurone derivatives have shown strong inhibitory effects on T-cell acute lymphoblastic leukemia in a zebrafish model. uky.edu
Antimicrobial Activities
Aurone derivatives have demonstrated a wide spectrum of antimicrobial effects, encompassing antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov
Aurones have shown efficacy against a variety of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govresearchgate.net Research has highlighted their activity against clinically significant pathogens such as Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus. nih.gov
A study on a series of newly synthesized aurone derivatives identified several compounds with potent, broad-spectrum antimicrobial activity. mdpi.com Notably, 5-acetamidoaurones were found to be more active and safer than their 5-aminoaurone counterparts. mdpi.com The antibacterial action of some aurones is believed to be linked to their ability to alter bacterial membrane permeability. researchgate.netnih.govresearchgate.net For instance, certain aurone derivatives displayed selective inhibition of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov
The introduction of specific chemical groups, such as electron-withdrawing groups or hydroxyl moieties, has been shown to be beneficial for the antibacterial activity of aurone and indanone derivatives against Gram-positive bacteria. benthamdirect.com
Table 1: Antibacterial Activity of Selected Aurone Derivatives
| Compound/Derivative | Target Bacteria | Noteworthy Findings |
|---|---|---|
| 5-acetamidoaurones | Broad spectrum, including BSL3 strains | More active and safer than 5-aminoaurones. mdpi.com |
| Various synthetic aurones | Methicillin-Resistant S. aureus (MRSA) | Several analogues found to be active against MRSA. nih.gov |
The antifungal potential of aurones has been investigated against several human and plant pathogenic fungi. researchgate.netnih.gov Studies have demonstrated their effectiveness against species like Candida albicans and Aspergillus fumigatus. nih.govmdpi.com
The 2-arylidene moiety of the aurone structure has been identified as crucial for their antifungal activity against Candida albicans. nih.gov Furthermore, aurones have shown high fungicidal activity against plant pathogens such as Botrytis cinerea (powdery mildew), Sphaerotheca fuliginea (cucurbit powdery mildew), and Pyricularia oryzae (rice blast). nih.gov
Aurones and their derivatives have been reported to possess antiviral properties. ijpab.comeurekaselect.comresearchgate.netcolab.wsnih.gov For example, aureusidin (B138838) was found to be a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). nih.gov Structure-activity relationship studies revealed that hydroxyl groups at specific positions of the aurone nucleus were crucial for this inhibitory activity. The insertion of an indole nucleus at the 2-position of the benzofuran (B130515) ring significantly enhanced the antiviral effect. nih.gov
Antiparasitic Activities and Mechanisms
Aurones have emerged as promising candidates for the development of new antiparasitic agents, with demonstrated activity against a range of parasites. researchgate.netijpab.comresearchgate.net
Research has highlighted their potential as anti-malarial, anti-leishmanial, and anti-schistosomal agents. ijpab.com A series of (Z)-2-benzylidenebenzofuran-3-(2H)-ones were evaluated for their activity against the intracellular amastigote form of Leishmania infantum. researchgate.net
In the context of schistosomiasis, a neglected tropical disease, aurone derivatives have shown significant activity against Schistosoma mansoni. researchgate.netnih.gov In a mouse model, selected aurones led to a notable reduction in worm and egg burdens. researchgate.netnih.gov Confocal laser-scanning microscope studies revealed that these compounds cause tegumental damage to the parasites. nih.gov One particularly active thiophenyl aurone derivative was effective against juvenile S. mansoni and inhibited egg-laying by the parasites. researchgate.netnih.gov
Anti-inflammatory Mechanisms
Aurones and their derivatives are recognized as effective anti-inflammatory agents. eurekaselect.comcolab.wsnih.govnih.gov Their mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways. researchgate.net
Aurones have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The naturally occurring aurone, sulfuretin, can counteract the activities of other pro-inflammatory molecules like nitric oxide (NO) and prostaglandin E₂ (PGE₂). nih.gov
Structure-activity relationship studies have indicated that the presence and position of hydroxyl and methoxy (B1213986) groups on the aurone scaffold are critical for their anti-inflammatory potency and toxicity profile. nih.gov For instance, a hydroxyl group at position 6 enhances the inhibition of PGE₂ production, while a methoxy group at the same position potentiates the inhibition of NO production. nih.gov
Some aurone derivatives may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. researchgate.net Their potential to modulate inflammatory responses is also linked to the downregulation of inflammatory markers and the upregulation of antioxidant enzymes. tandfonline.com Plausible targets for the anti-inflammatory action of aurone derivatives include the inhibition of NF-κB and MAPK pathways, which are central to the production of inflammatory cytokines. researchgate.net
Table 2: Anti-inflammatory Mechanisms of Aurones
| Aurone/Derivative | Mechanism of Action |
|---|---|
| General Aurones | Inhibition of TNF-α and IL-6 production. nih.gov |
| Sulfuretin | Counteracts nitric oxide (NO) and prostaglandin E₂ (PGE₂) activity. nih.gov |
| Aurone Derivatives | Potential inhibition of COX-1 and/or COX-2 enzymes. researchgate.net |
| Aurone Derivatives | Downregulation of inflammatory markers and upregulation of antioxidant enzymes. tandfonline.com |
Receptor Interaction Studies (e.g., TLR4/MD-2 complex)
The Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) is a crucial component of the innate immune system. nih.govmdpi.com This complex is responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.govnih.gov The activation of TLR4 signaling is associated with various inflammatory diseases, making the inhibition of the TLR4-MD-2 interaction an attractive therapeutic strategy. nih.gov
While various flavonoids have been investigated for their anti-inflammatory properties, there is a notable lack of specific research detailing the direct interaction of aurone compounds with the TLR4/MD-2 complex. The mechanism involves the binding of LPS to the MD-2 protein, which then induces a conformational change that facilitates the homodimerization of the TLR4-MD-2 complex, triggering downstream signaling. nih.govresearchgate.net Small molecules that can interfere with this protein-protein interaction are considered potential anti-inflammatory agents. nih.gov Given the established anti-inflammatory activities of certain aurones, investigating their potential to modulate the TLR4/MD-2 signaling pathway represents a promising area for future research.
Antioxidant Mechanisms
Aurones, as a class of polyphenolic compounds, are recognized for their antioxidant properties, which are primarily attributed to their molecular structure. These mechanisms involve the direct scavenging of free radicals and the modulation of cellular pathways that control oxidative stress.
Free Radical Scavenging Activity
The ability of aurones to scavenge free radicals is a key aspect of their antioxidant activity. This is largely due to the presence of hydroxyl (-OH) groups on their aromatic rings, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby becoming a more stable radical themselves. The poly-hydroxylated nature of many aurones enhances their capacity to quench ROS. nih.gov
Research on the aurone Sulfuretin has demonstrated its potent free radical scavenging capabilities. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, Sulfuretin exhibited strong antioxidant activity. nih.gov Theoretical studies using density functional theory (DFT) further support that Sulfuretin is an excellent scavenger of hydroperoxyl radicals (HOO•), particularly in aqueous environments. nih.gov
| Compound | Assay | IC50 (µM) | Source |
| Sulfuretin | DPPH Radical Scavenging | 8.52 | nih.gov |
| Sulfuretin | Total ROS Activity | 0.73 | nih.gov |
Modulation of Oxidative Stress Pathways
Beyond direct scavenging, aurones can exert antioxidant effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. A primary pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE). nih.govnih.gov
Studies have shown that the aurone Aureusidin can activate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway. biocrick.com This activation is mediated through the generation of ROS and the phosphorylation of mitogen-activated protein kinases (MAPKs). biocrick.com By inducing the nuclear translocation of Nrf2, Aureusidin enhances the expression of protective enzymes like HO-1, bolstering the cell's endogenous antioxidant defenses. biocrick.com
Furthermore, Sulfuretin has been shown to attenuate the production of intracellular ROS induced by neurotoxins. nih.gov This activity is linked to its ability to modulate signaling pathways such as Akt/GSK3β and ERK, which are involved in cell survival and protection against oxidative damage. nih.gov
Antidiabetic Activities and Mechanisms
Aurones have emerged as a promising class of compounds for the management of diabetes mellitus, primarily through their ability to inhibit key enzymes involved in carbohydrate digestion and glucose metabolism.
Inhibition of α-Amylase and α-Glucosidase Enzymes
One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by delaying carbohydrate digestion. nih.govnih.gov This is achieved by inhibiting α-amylase and α-glucosidase, enzymes in the small intestine that break down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov
Several aurone derivatives have demonstrated significant inhibitory activity against these enzymes. Sulfuretin , for instance, has been identified as an effective inhibitor of α-glucosidase. nih.gov The inhibitory potential of aurones is influenced by the substitution pattern on their rings. The presence and position of hydroxyl groups play a crucial role in their binding to the active sites of these enzymes. The table below summarizes the inhibitory activities of selected aurones against α-glucosidase and α-amylase.
| Compound | Enzyme | IC50 (µM) | Source |
| Sulfuretin | α-Glucosidase | 27.2 | nih.gov |
| 4,6-dihydroxy-aurone-4'-glucoside | α-Amylase | 40.25 | |
| (Z)-2-(4-hydroxybenzylidene)-6-methoxybenzofuran-3(2H)-one | α-Glucosidase | 11.4 | |
| (Z)-2-(3,4-dihydroxybenzylidene)-6-methoxybenzofuran-3(2H)-one | α-Glucosidase | 14.2 |
Glycogen Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. nih.gov In type 2 diabetes, hepatic glucose production is often elevated, and inhibiting liver glycogen phosphorylase (LGP) is considered a valid therapeutic approach to lower blood glucose levels. nih.govresearchgate.net
Research has explored the potential of flavonoids and other natural compounds as GP inhibitors. nih.govresearchgate.net Studies on aurone derivatives have shown their potential to inhibit this enzyme. An investigation into three aurones isolated from Cyperus conglomeratus—Aureusidin , aureusidin-4-methyl ether, and 5-methyl aureusidin—assessed their inhibitory activity against glycogen phosphorylase. The results, expressed as percentage inhibition, indicated that these compounds can effectively target the enzyme.
| Compound | Concentration (µg/mL) | % Inhibition of Glycogen Phosphorylase | Source |
| Aureusidin | 100 | 45.3 | |
| 5-methyl aureusidin | 100 | 70.1 | |
| Acarbose (Control) | 100 | 85.4 |
Neuropharmacological Activities (e.g., Monoamine Oxidase Inhibition, Amyloid-beta Aggregation Inhibition)
Aurones have emerged as a significant scaffold in the development of multi-target agents for neurodegenerative diseases. nih.goveurekaselect.comnih.gov Research has particularly focused on their ability to inhibit key enzymes and pathological protein aggregation associated with conditions like Alzheimer's disease. nih.govnih.gov
A series of aurones featuring amine and carbamate functionalities were assessed for their potential in targeting pathways related to Alzheimer's disease, specifically monoamine oxidase (MAO) and amyloid-beta (Aβ) inhibition. nih.gov Within this series, the aurone designated as 4-3 was identified as the most effective inhibitor of Aβ aggregation. nih.gov Its inhibitory effect was found to be comparable to that of curcumin, a known inhibitor of Aβ aggregation. nih.gov
Further investigation into the neuroprotective capabilities of Aurone 4-3 was conducted using Caenorhabditis elegans models of neurodegeneration. The compound demonstrated a protective effect against toxicities induced by both amyloid-beta and 6-hydroxydopamine. nih.gov These findings underscore the potential of Aurone 4-3 as a promising lead compound for the development of multipotent therapeutic agents for neurodegenerative disorders. nih.gov
While Aurone 4-3 excelled in Aβ aggregation inhibition, other derivatives from the same study showed potent and selective inhibition of MAO-B. nih.govnih.gov Specifically, aurones containing a 6-methoxyl group on ring A were notable MAO-B inhibitors. nih.gov The pyrrolidine-bearing aurone, compound 2-2 , was the most potent MAO-B inhibitor identified in the series. nih.gov Studies on other aurone series have also highlighted their potential as selective MAO-B inhibitors, offering new scaffolds for inhibitor design. nih.gov
The table below summarizes the key neuropharmacological findings for specific aurone derivatives.
| Compound | Target Activity | Key Finding |
| Aurone 4-3 | Amyloid-beta (Aβ) Aggregation Inhibition | Identified as the best inhibitor in its series, with activity comparable to curcumin. nih.gov |
| Aurone 4-3 | Neuroprotection | Protected C. elegans from Aβ- and 6-hydroxydopamine-induced toxicity. nih.gov |
| Compound 2-2 | Monoamine Oxidase B (MAO-B) Inhibition | The most potent selective MAO-B inhibitor in its series. nih.gov |
| 6-Methoxyl Aurones | Monoamine Oxidase B (MAO-B) Inhibition | Derivatives with this feature showed potent and selective MAO-B inhibition. nih.gov |
Other Investigational Biological Activities
Beyond neuropharmacology, aurones have been investigated for a variety of other biological effects, particularly in agricultural contexts.
Insect Antifeedant Properties
Certain aurone derivatives have demonstrated notable insect antifeedant activity. In a study evaluating a series of aurones against the common cutworm (Spodoptera litura), structural features were found to significantly influence efficacy. nih.gov The introduction of methoxyl and methyl groups to the benzene rings of the aurone structure was shown to increase antifeedant activity. nih.gov Conversely, hydroxylation of the B ring was found to be disadvantageous for this activity. nih.gov
Among the tested compounds, 3′,4,4′,6-tetramethoxy-aurone displayed the most potent insecticidal activity, highlighting the importance of methoxy group substitution at specific positions (4, 6, 3′, and 4′) for enhancing this property. nih.gov
Herbicide Potential
The herbicidal potential of substituted aurones has been explored in laboratory bioassays against different plant species. nih.govresearchgate.net A series of 4,6-disubstituted and 4,5,6-trisubstituted aurones exhibited moderate herbicidal activity, particularly against the dicotyledonous plant Brassica campestris (field mustard). nih.govjlu.edu.cn
The table below presents the herbicidal activity of the most potent aurone derivative against Brassica campestris.
| Compound | Concentration | Root Growth Inhibition (%) |
| (Z)-2-Phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone | 10 µg/mL | 81.3% nih.govjlu.edu.cn |
| (Z)-2-Phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone | 100 µg/mL | 88.5% nih.govjlu.edu.cn |
Phytotoxicity Studies
In conjunction with herbicide potential, the phytotoxicity of aurones has been examined. Studies indicate that some aurone derivatives possess an inhibitory effect on the seed germination of several plant species. nih.gov The differential activity observed between dicotyledonous and monocotyledonous plants suggests a degree of selectivity in their phytotoxic effects. nih.govjlu.edu.cn The modest activity against B. campestris and poor results against E. crusgalli underscore this selectivity. jlu.edu.cn These findings suggest that aurone derivatives could serve as lead compounds for developing herbicides targeted specifically at dicotyledonous weeds. nih.gov
Computational Chemistry and Molecular Modeling of Aurones
Quantum Chemical Calculations (DFT, TD-DFT, Hartree-Fock)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely employed to investigate the electronic structure and spectroscopic properties of aurones researchgate.netrsc.orgresearchgate.nettandfonline.comrsc.orgnih.gov. While Hartree-Fock (HF) is a foundational ab initio method, DFT and TD-DFT are often preferred for larger molecular systems like aurones due to their balance of accuracy and computational efficiency. Common functionals used in DFT and TD-DFT studies of aurones include B3LYP, PBE0, CAM-B3LYP, and M06 researchgate.netrsc.orgresearchgate.nettandfonline.comrsc.org. Various basis sets, such as 6-31G*, 6-311++G(d,p), and cc-pVDZ, are utilized to achieve desired levels of accuracy researchgate.netrsc.orgresearchgate.nettandfonline.comnih.gov.
Electronic Structure and Energy Level Analysis (HOMO-LUMO)
DFT calculations are instrumental in elucidating the electronic structure and energy levels of aurone (B1235358) compounds researchgate.nettandfonline.comnih.gov. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tandfonline.comuog.edu.pkdergipark.org.tr. The HOMO represents the electron-donating orbital, while the LUMO is the electron-accepting orbital researchgate.net. The energy difference between the HOMO and LUMO (the energy gap, ΔE) is a critical parameter, as a smaller gap typically indicates that a molecule can be more readily excited by light tandfonline.comdntb.gov.ua. Studies on aurones show that the electronic density is often delocalized over the entire π-skeleton, suggesting a π–π* character for electronic transitions tandfonline.comrsc.org.
Reactivity Descriptors (e.g., Global Chemical Reactivity Descriptors)
Global Chemical Reactivity Descriptors (GCRD) are derived from quantum chemical calculations to predict the reactivity and stability of aurone derivatives researchgate.netnih.govnih.govresearchgate.net. These descriptors provide insights into how a molecule will behave in chemical reactions. Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify potential electrophilic and nucleophilic sites within the aurone structure, which are crucial for understanding intermolecular interactions and reactive centers tandfonline.comnih.govnih.govdergipark.org.trresearchgate.net.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Computational methods are extensively used to predict the spectroscopic properties of aurones, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra researchgate.netrsc.orgresearchgate.netresearchgate.nettandfonline.comnih.govnih.govresearchgate.netdntb.gov.uanih.gov. These theoretical predictions are often compared with experimental data to validate the computational models and provide a deeper understanding of the observed spectra rsc.orgresearchgate.netnih.govnih.govresearchgate.net.
UV-Vis Spectroscopy: TD-DFT calculations are particularly effective for simulating UV-Vis absorption and emission spectra, predicting maximum absorption wavelengths (λmax) and oscillator strengths rsc.orgtandfonline.com. For instance, studies have shown that aurones typically exhibit maximum absorption bands in the blue region, corresponding to S1 states primarily originating from HOMO-LUMO transitions tandfonline.com.
IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies, which correspond to IR absorption bands, helping to identify functional groups within the aurone structure researchgate.netnih.govnih.govresearchgate.net.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate 1H and 13C NMR chemical shifts, providing valuable data for structural elucidation researchgate.netnih.govresearchgate.net.
Thermodynamic Property Calculations
Computational studies also extend to the calculation of thermodynamic properties of molecules, which are essential for understanding chemical processes and molecular stability nih.govresearchgate.netmdpi.comrsc.org. While specific detailed thermodynamic data for aurones were not extensively found in the provided snippets, the general principles of quantum mechanical methods are applied to derive properties such as heats of formation, Gibbs free energies, molar entropy, molar enthalpy, and heat capacity mdpi.comrsc.org. These calculations contribute to a comprehensive understanding of the energetic landscape and stability of aurone compounds.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions of aurone derivatives with biological macromolecules, such as proteins mdpi.commdpi.comnih.govtandfonline.comnih.govnih.govresearchgate.netmachung.ac.iddntb.gov.uazenodo.org. These methods are crucial in drug discovery and lead optimization by predicting binding affinities and characterizing the dynamic behavior of protein-ligand complexes.
Protein-Ligand Interaction Analysis
Molecular docking studies predict the preferred binding orientations and affinities of aurone derivatives within the active sites of target proteins mdpi.comnih.govtandfonline.comnih.govnih.govresearchgate.netmachung.ac.id. For example, aurone derivatives have been explored as potential inhibitors for human pancreatic lipase (B570770) (HPL) and matrix metalloproteinase-9 (MMP-9) mdpi.comnih.govnih.govresearchgate.netmachung.ac.id.
Table 1: Examples of Molecular Docking Findings for Aurone Derivatives
| Target Protein | Aurone Derivative Example | Docking Score (kcal/mol) | Key Interacting Residues | References |
| Human Pancreatic Lipase | A14 | -10.6 | Ser152, Asp176, His263, Phe77 (hydrogen bonds) | mdpi.comnih.govnih.govresearchgate.net |
| Cancer Cell Lines (MCF-7) | Compound 2e (halogenated) | -7.066 to -8.573 (range) | Not specified in snippets, but correlated with activity | tandfonline.comnih.gov |
| MMP-9 Enzyme | Compound 1 | Firm and stable interaction | Catalytic site (specific residues not detailed) | machung.ac.id |
Molecular dynamics simulations extend docking studies by providing a time-dependent view of protein-ligand interactions, allowing researchers to observe the stability of the complex, conformational changes, and the nature of interactions over time mdpi.commdpi.comnih.govnih.govresearchgate.netmachung.ac.iddntb.gov.uazenodo.org. For instance, MD simulations confirmed that compound A14 formed a stable complex with HPL, primarily through hydrogen bonds with residues like Ser152 and Phe77 nih.govnih.govresearchgate.net. These simulations are vital for understanding the dynamic behavior and long-term stability of aurone-protein interactions, offering deeper insights into their mechanism of action.
Compound Names and PubChem CIDs
Binding Affinity Prediction and Virtual Screening
Computational chemistry plays a pivotal role in modern drug discovery, with virtual screening (VS) and binding affinity prediction being central to identifying potential drug candidates. Virtual screening employs in silico methods to efficiently sift through vast chemical libraries, predicting how small molecules might interact with a target protein eddc.sg. This process typically commences with molecular docking, which assesses the spatial fit and interaction modes of compounds within a defined binding site, followed by scoring functions to estimate their binding affinity eddc.sg.
For aurone analogues, these computational approaches have been instrumental in exploring their potential as therapeutic agents, particularly as antimalarial compounds. Studies have utilized molecular docking in conjunction with 3D-QSAR to investigate aurone analogues as inhibitors of the Qo site in cytochrome b, a crucial target in the fight against malaria nih.govtandfonline.comresearchgate.net. Molecular docking simulations have provided insights into the specific interactions between aurone derivatives and the active site residues of target proteins. For instance, research on aurone and azaaurone analogues as antimalarial agents highlighted the importance of His183 and His82 residues in the active site of heme bL for their inhibitory activity nih.govresearchgate.netrsc.org.
Recent advancements in computational methodologies, including the integration of machine learning and deep learning models, are significantly enhancing the accuracy and reliability of binding affinity predictions. These improvements are crucial for more effective virtual screening campaigns chemrxiv.orgbiorxiv.org. For example, the DeepAtom model, an efficient convolutional neural network (CNN) architecture, has demonstrated improved accuracy in binding affinity prediction on datasets like PDBbind, paving the way for its integration into virtual screening workflows chemrxiv.org. Furthermore, foundation models like LigUnity are emerging, designed to jointly optimize virtual screening and hit-to-lead optimization, showing substantial performance improvements on benchmarks such as DUD-E and Dekois 2.0 biorxiv.org. Another model, SPRINT, has also shown enhanced binding affinity prediction and the capability to perform virtual screening at pan-species proteome scales arxiv.org.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a fundamental technique in ligand-based drug design (LBDD), particularly valuable when the three-dimensional structure of the biological target is unavailable dovepress.com. A pharmacophore is defined as an "ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response" dovepress.com. In LBDD, pharmacophores are derived by analyzing a set of known active molecules, extracting common chemical features that are essential for their observed bioactivity dovepress.com.
For aurone derivatives, pharmacophore mapping has been successfully employed, especially in the context of developing antimalarial agents. Ligand-based validated comparative chemometric modeling, including pharmacophore mapping, has been performed on a series of aurone derivatives with antimalarial activity nih.govresearchgate.netingentaconnect.com. These studies aim to delineate the crucial structural features required for enhanced biological activity. By generating common feature 3D-pharmacophores, researchers can validate findings from 2D and 3D-QSAR studies and identify key structural elements that contribute to the antimalarial efficacy of aurones nih.gov. These pharmacophore models can then serve as three-dimensional search queries to screen large chemical databases, facilitating the discovery of novel compounds with desired biological activities dovepress.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart, 3D-QSAR, are computational methodologies that establish mathematical relationships between the chemical structure of compounds and their biological activities. QSAR studies aim to identify the specific chemical attributes that influence a compound's activity, thereby guiding the rational design and synthesis of new, more potent, and selective molecules researchgate.net.
Aurone derivatives have been extensively investigated using QSAR and 3D-QSAR techniques, particularly in the search for novel antimalarial drugs. These studies often involve the application of methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust 3D-QSAR models nih.govresearchgate.netrsc.org.
Key Findings from QSAR and 3D-QSAR Studies on Aurones:
Antimalarial Activity : 3D-QSAR and molecular docking studies on aurone analogues, acting as Qo site inhibitors in cytochrome b, have provided significant insights into their antimalarial potential nih.govtandfonline.comresearchgate.net.
Model Performance :
For aurone analogues, a CoMFA model demonstrated good predictability with a cross-validated coefficient (Q²) of 0.5, a non-cross-validated coefficient (R²) of 0.97, and a predictive R² (Rpred²) of 0.72 nih.govresearchgate.net.
The best CoMSIA model for these aurone analogues showed a Q² of 0.526, an R² of 0.915, and an Rpred² of 0.765 nih.govresearchgate.net.
Studies using the Topomer CoMFA method on 35 natural aurone derivatives for anti-malarial activity yielded a cross-validated q² value of 0.539, a non-cross-validated r² of 0.793, and a predictive r² (r²pred) of 0.960, indicating good stability and predictability tandfonline.comtandfonline.com.
For azaaurones, 2D-QSAR models achieved a good correlation coefficient of 0.871 and a strong prediction coefficient for the test set of 0.914. The optimal CoMSIA model for azaaurones exhibited a Q² of 0.739, an R² of 0.844, and an Rpred² of 0.932 rsc.org.
Critical Molecular Fields : Analysis of the 3D-QSAR models revealed that steric, electrostatic, and hydrogen bond acceptor fields are crucial determinants of the antimalarial activity of aurone derivatives nih.govresearchgate.net. Visualization of these fields provides intuitive understanding of how different substituent structures influence activity tandfonline.com.
These statistical parameters underscore the reliability and predictive power of the developed QSAR models, enabling the theoretical design of new aurone derivatives with potentially higher activity tandfonline.com.
Table 1: Representative QSAR Model Statistics for Aurone Derivatives
| Model Type | Q² (Cross-validated) | R² (Non-cross-validated) | Rpred² (Predictive) | Reference |
| CoMFA | 0.5 | 0.97 | 0.72 | nih.govresearchgate.net |
| CoMSIA | 0.526 | 0.915 | 0.765 | nih.govresearchgate.net |
| Topomer CoMFA | 0.539 | 0.793 | 0.960 | tandfonline.comtandfonline.com |
| CoMSIA (Azaaurones) | 0.739 | 0.844 | 0.932 | rsc.org |
Analytical Methodologies for Aurone Detection and Quantification
Advanced Spectroscopic Techniques for Trace Analysis
Spectroscopic techniques are fundamental for the structural elucidation and trace analysis of aurones. These methods leverage the interaction of electromagnetic radiation with the compound to provide characteristic fingerprints.
Ultraviolet-Visible (UV-Vis) Spectroscopy : Aurones exhibit strong absorption in the UV and visible regions due to their conjugated π-electron systems. UV-Vis spectroscopy is commonly employed for the quantitative analysis of aurones in solutions, allowing for detection based on their characteristic absorption maxima. This technique is valuable for initial screening and concentration determination in relatively pure samples.
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the aurone (B1235358) molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups, through their unique vibrational frequencies. This technique is useful for confirming the presence of specific bonds and for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable for the detailed structural elucidation of aurones and their derivatives. NMR provides comprehensive information on the connectivity of atoms and the spatial arrangement of the molecule, which is critical for confirming the identity of synthesized or isolated aurones.
Fluorescence Spectroscopy : Some aurone derivatives exhibit fluorescent properties, making fluorescence spectroscopy a sensitive tool for their detection. This technique can be particularly useful for trace analysis, especially in applications where high sensitivity is required, such as in biological imaging or sensor development. Studies have investigated the photophysical properties and fluorescence quantum yields of various aurone compounds.
Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated chromatographic techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering highly sensitive and selective methods for aurone analysis in complex matrices.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a widely used and highly sensitive method for the detection and quantification of aurones, including Aurone-4-3, in various samples. This technique allows for the separation of aurones from other co-existing compounds in a mixture, followed by their identification and quantification based on their mass-to-charge ratio and fragmentation patterns. A simple, precise, and sensitive LC-MS/MS method has been reported for this compound, highlighting its applicability for this specific compound. LC-MS/MS offers advantages in terms of specificity and sensitivity for the detection of small molecules.
Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) : While LC-MS/MS is generally preferred for less volatile and thermally labile compounds like many aurones, GC-MS/MS can be applied to aurones or their volatile derivatives after appropriate derivatization. GC-MS/MS provides excellent separation efficiency and robust detection, particularly for compounds that can be volatilized without degradation.
Electrochemical Detection Methods
Electrochemical detection methods offer an alternative approach for aurone analysis, characterized by their high sensitivity, low cost, and portability. These methods typically involve measuring the current or potential generated by redox reactions of the analyte at an electrode surface.
Voltammetry and Amperometry : Aurones, being phenolic compounds, can undergo oxidation or reduction at an electrode surface, producing a measurable electrical signal. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be employed for the detection and quantification of aurones. These methods allow for specific compound detection by choosing appropriate analytical conditions, including the applied voltage and electrode material. Electrochemical sensors, often coupled with HPLC, are powerful tools for detecting phenolic compounds in various sample matrices.
Biosensors and Immunoassays for Aurone Detection
Biosensors and immunoassays represent advanced analytical tools that utilize biological recognition elements for highly specific and sensitive detection of target molecules, including aurones.
Biosensors : Biosensors integrate a biological recognition element (e.g., enzymes, antibodies, nucleic acids) with a transducer to produce a measurable signal upon interaction with the analyte. While specific biosensors for this compound are not extensively documented, the principles of biosensor development for small molecules and flavonoids are applicable. For instance, aurone-derived compounds have been explored as fluorescent sensors for various analytes, indicating their potential in biosensor applications. Electrochemical biosensors, known for their low fabrication cost, simplicity, and high selectivity, could be developed for aurone detection by immobilizing aurone-specific recognition elements onto an electrode.
Immunoassays : Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding between an antibody and its antigen (the aurone in this case) to detect and quantify the analyte. While direct immunoassays for this compound are not commonly reported, immunoassays have been used for the detection of other aurones and related compounds in biological contexts. High-throughput immunoassay systems have also been developed for screening compound libraries and identifying drug leads that engage specific protein targets, a methodology that could be adapted for aurone studies.
Application in in vitro and in vivo (Animal) Biological Sample Analysis
The analysis of this compound in biological samples is critical for understanding its pharmacokinetics, metabolism, and biological effects. This involves applying the aforementioned analytical methodologies to complex biological matrices.
In vitro Analysis : this compound has been studied in vitro for its metabolic stability, for instance, demonstrating good CYP450 metabolic stability. Analytical methods, particularly LC-MS/MS, are crucial for quantifying this compound and its metabolites in in vitro systems such as cell cultures, enzyme assays, and microsomal stability studies. For example, aurones have been evaluated in vitro for their activity against parasitic protists using ELISA assays, showcasing the use of analytical methods in biological screening.
In vivo (Animal) Biological Sample Analysis : For in vivo studies, the detection and quantification of this compound in animal biological samples like plasma, urine, or tissue homogenates are essential. LC-MS/MS is a preferred method due to its sensitivity and ability to handle complex matrices, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have utilized LC-MS/MS to analyze aurone derivatives in animal models, for instance, in the context of neuroprotective effects or as imaging agents. The ability to detect this compound in biological samples is vital for assessing its bioavailability and efficacy in animal studies.
Future Research Directions and Challenges in Aurone Chemistry and Biology
Deeper Elucidation of Aurone (B1235358) Biosynthetic Pathways
The biosynthesis of aurones in plants typically involves the enzyme aureusidin (B138838) synthase, which catalyzes the conversion of chalcones into aurones through hydroxylation and oxidative cyclization. While the general pathway is understood, a deeper elucidation of the intricate enzymatic mechanisms, regulatory networks, and genetic factors governing aurone biosynthesis is crucial. Future research should aim to identify novel enzymes involved in the diversification of aurone structures, particularly those responsible for unique substitution patterns found in natural aurone derivatives. Understanding these pathways at a molecular level could pave the way for metabolic engineering approaches to produce specific aurones, including potentially complex derivatives, in genetically modified organisms or cell cultures, offering an alternative to challenging chemical syntheses.
Exploration of Undiscovered Biological Activities and Target Identification
Aurones exhibit a diverse range of biological activities, including antioxidant, anti-inflammatory, antimicrobial (antibacterial and antifungal), and antiviral properties. For instance, (Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride has been identified as a novel inhibitor of acetylcholinesterase (AChE), demonstrating its ability to suppress Aβ aggregation and protect Caenorhabditis elegans against Aβ- and 6-OHDA-induced neurotoxicities in a dose-dependent manner. nih.gov This specific activity highlights the potential of aurones in neurodegenerative disease research.
Future research should expand beyond these known activities to systematically explore undiscovered therapeutic potentials, such as anticancer, antidiabetic, or immunomodulatory effects. A critical aspect of this exploration is the precise identification of molecular targets and mechanisms of action. High-throughput screening, phenotypic screening, and advanced proteomic techniques can be employed to uncover novel biological interactions and validate the targets responsible for the observed activities. Understanding the specific targets for compounds like (Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride will be essential for optimizing its therapeutic potential.
Rational Design of Aurone Analogues with Improved Potency and Selectivity
The rational design of aurone analogues is a promising avenue for developing compounds with improved potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies have shown that modifications to the aurone core and its substituent groups significantly influence biological activity. For example, the presence of specific substituents on the B-ring can dictate the efficacy against certain pathogens.
Future research should leverage computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the binding affinity and biological activity of novel aurone analogues before synthesis. This approach allows for the targeted design of compounds with desired properties, minimizing synthetic efforts. For a compound like (Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride, rational design could involve modifying the piperidinyl-ethoxy or trimethoxy groups to enhance AChE inhibition, improve bioavailability, or reduce potential off-target effects.
Advanced Computational Modeling for Predictive Aurone Research
Advanced computational modeling techniques are becoming indispensable tools in aurone research. Molecular docking studies have already been utilized to understand how aurones bind to specific targets, such as Hepatitis C virus RNA-dependent RNA polymerase (HCV RdRp).
Future research should expand the application of computational methods to include more sophisticated simulations, such as molecular dynamics, to study the dynamic interactions between aurones and their biological targets. Furthermore, machine learning algorithms can be trained on existing aurone activity data to predict the biological properties of novel, unsynthesized analogues, accelerating the discovery process. These predictive models can guide synthetic efforts, prioritize compounds for experimental testing, and contribute to a deeper understanding of aurone structure-activity relationships.
Mechanistic Studies on Cellular and Molecular Interactions of Aurones
While many biological activities of aurones have been observed, a comprehensive understanding of their cellular and molecular interactions often remains elusive. Future research needs to delve deeper into the precise mechanisms by which aurones exert their effects. This includes investigating their cellular uptake, intracellular localization, metabolic fate, and interactions with specific proteins, enzymes, and signaling pathways.
Techniques such as target deconvolution, proteomics, metabolomics, and advanced imaging can provide critical insights into these interactions. For instance, understanding how (Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride inhibits AChE at a molecular level and how it interacts with Aβ aggregation pathways is crucial for its development as a potential therapeutic agent. Such mechanistic studies are vital for validating therapeutic targets and identifying potential off-target effects, leading to the development of safer and more effective aurone-based agents.
Overcoming Challenges in Aurone Synthesis and Bioproduction
Challenges in aurone synthesis often involve achieving high yields, controlling stereochemistry (E/Z isomers), and introducing diverse substitution patterns. uni-goettingen.de The presence of bulky substituents or specific electronic properties can impact the efficiency and selectivity of synthetic reactions.
Future research should focus on developing robust and scalable synthetic methodologies that address these challenges, particularly for complex derivatives. This includes exploring novel catalysts, reaction conditions, and purification techniques. In parallel, advancements in bioproduction methods, such as engineered microbial or plant systems, could offer sustainable and cost-effective alternatives for producing naturally occurring aurones and their derivatives. Overcoming these synthetic and bioproduction hurdles is essential for making aurone compounds more accessible for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
